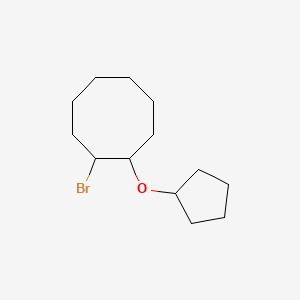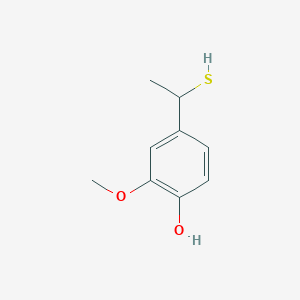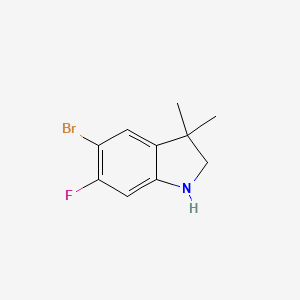
3-Methoxycyclohexyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxycyclohexyl chloroformate is an organic compound with the molecular formula C8H13ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.
Preparation Methods
The synthesis of 3-Methoxycyclohexyl chloroformate involves the reaction of 3-methoxycyclohexanol with phosgene. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Methoxycyclohexanol+Phosgene→3-Methoxycyclohexyl chloroformate+HCl
Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and temperature control .
Chemical Reactions Analysis
3-Methoxycyclohexyl chloroformate undergoes several types of chemical reactions, including:
-
Reaction with Amines: : Forms carbamates.
ROC(O)Cl+H2NR’→ROC(O)-N(H)R’+HCl
-
Reaction with Alcohols: : Forms carbonate esters.
ROC(O)Cl+HOR’→ROC(O)-OR’+HCl
-
Reaction with Carboxylic Acids: : Forms mixed anhydrides.
ROC(O)Cl+HO2CR’→ROC(O)-OC(O)R’+HCl
These reactions are typically conducted in the presence of a base to absorb the hydrochloric acid produced .
Scientific Research Applications
3-Methoxycyclohexyl chloroformate is used in various scientific research applications, including:
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxycyclohexyl chloroformate involves its reactivity with nucleophiles, such as amines, alcohols, and carboxylic acids. The compound acts as an acylating agent, transferring its chloroformate group to the nucleophile. This reaction typically proceeds via a substitution nucleophilic internal (SNi) mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .
Comparison with Similar Compounds
3-Methoxycyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl or aryl groups attached to the chloroformate moiety. For example:
Methyl Chloroformate: Used in the derivatization of amino acids for GC-MS analysis.
Ethyl Chloroformate: Used in the synthesis of carbamates and carbonate esters.
Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group in peptide synthesis.
The uniqueness of this compound lies in its cyclohexyl ring, which can impart different steric and electronic properties compared to linear or aromatic chloroformates.
Properties
Molecular Formula |
C8H13ClO3 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(3-methoxycyclohexyl) carbonochloridate |
InChI |
InChI=1S/C8H13ClO3/c1-11-6-3-2-4-7(5-6)12-8(9)10/h6-7H,2-5H2,1H3 |
InChI Key |
MLHVDFDVSXFYNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B15271740.png)

![2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B15271746.png)

![1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15271754.png)




![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B15271813.png)



![Benzyl N-{1-[(chlorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B15271827.png)
